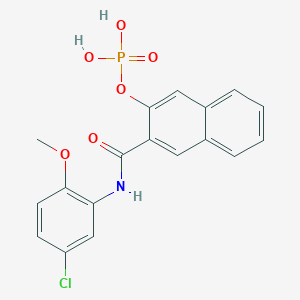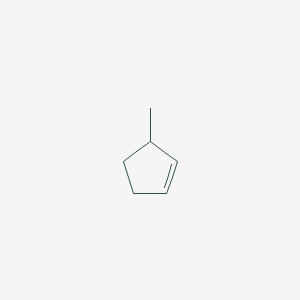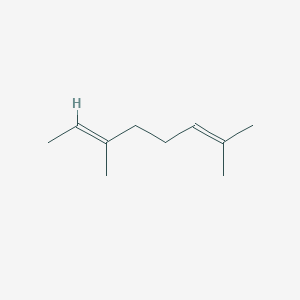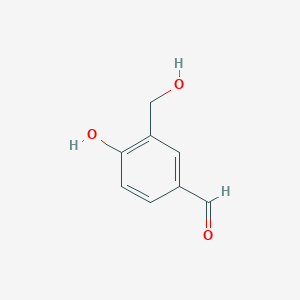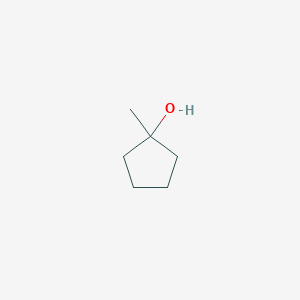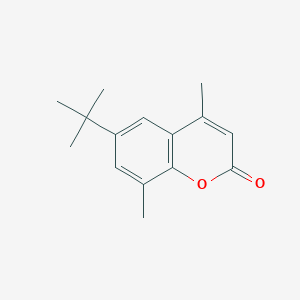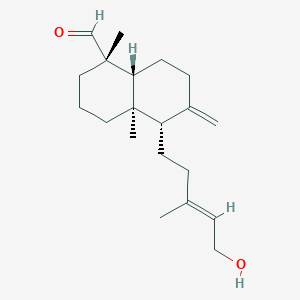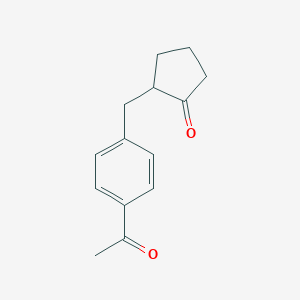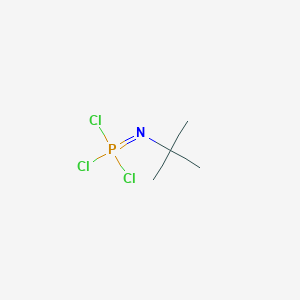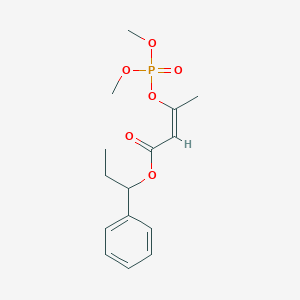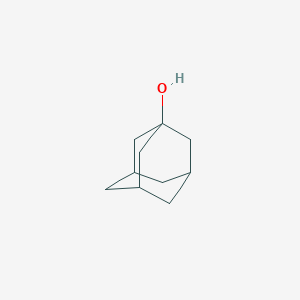
1-Adamantanol
Vue d'ensemble
Description
1-Adamantanol, also known as 1-hydroxyadamantane or tricyclo[3.3.1.1(3,7)]decan-1-ol , is a white crystalline powder at room temperature . It has a molecular formula of C10H16O and is soluble in organic solvents but insoluble in water . It is used in the manufacture of synthetic adamantane derivatives and adapalene .
Synthesis Analysis
1-Adamantanol can be synthesized through various methods. One method involves the Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor . Another method involves the reaction of formaldehyde with diethyl malonate in the presence of piperidine . A third method involves the reaction of 1-chloroadamantane with alcohols catalyzed by palladium complexes .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the 1-Adamantanol molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
1-Adamantanol has a density of 1.2±0.1 g/cm3, a boiling point of 245.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 43.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 131.2±3.0 cm3 .
Applications De Recherche Scientifique
Synthesis of Unsaturated Adamantane Derivatives
1-Adamantanol is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation of 1,3-Adamantanediol
1-Adamantanol is used in the preparation of 1,3-adamantanediol . This compound has its own set of applications in various fields of research.
Manufacture of Synthetic Adamantane Derivatives
1-Adamantanol is used in the manufacture of synthetic adamantane derivatives . These derivatives have a wide range of applications in different areas of scientific research.
Production of Adapalene
Adapalene is a third-generation topical retinoid primarily used in the treatment of mild-moderate acne, and is also used off-label to treat keratosis pilaris as well as other skin conditions . 1-Adamantanol is used in the production of this compound .
Organic Synthesis Applications of 1,3-DHA
1,3-DHA, a compound readily obtainable from 1,3-disubstituted haloadamantanes, has extensive research on its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .
Synthesis of Inhibitors with Antihyperglycemic Properties
3-Amino-1-adamantanol, a derivative of 1-Adamantanol, is employed in the synthesis of inhibitors with antihyperglycemic properties . For example, vildagliptin, a medication used for the treatment of diabetes, is synthesized from 3-Amino-1-adamantanol .
Safety and Hazards
Orientations Futures
The synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions are some of the future directions in the study of 1-Adamantanol . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
Mécanisme D'action
Target of Action
1-Adamantanol, also known as Adamantan-1-ol, primarily targets the Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the oxidation of camphor, a terpenoid, in the first step of its degradation .
Mode of Action
It’s known that 1-adamantanol can be oxidized to 1,3-adamantanediol by the streptomyces sa8 oxidation system . This suggests that 1-Adamantanol may interact with its target enzyme to undergo oxidation reactions.
Biochemical Pathways
1-Adamantanol is involved in the synthesis of adamantane derivatives . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This reaction is part of the broader biochemical pathway for the synthesis of adamantane derivatives, which are used in various applications, including the production of pharmaceuticals and high-energy fuels .
Pharmacokinetics
It’s known that 1-adamantanol is a small molecule with a molecular weight of 15223 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of 1-Adamantanol.
Result of Action
The oxidation of 1-Adamantanol to 1,3-adamantanediol is a key step in the synthesis of adamantane derivatives . These derivatives have various applications, including the production of pharmaceuticals and high-energy fuels . Therefore, the action of 1-Adamantanol contributes to these broader chemical processes.
Action Environment
The action of 1-Adamantanol is influenced by various environmental factors. For instance, the oxidation of 1-Adamantanol to 1,3-adamantanediol requires the presence of the Streptomyces SA8 oxidation system . Additionally, the reaction takes place under an oxygen atmosphere in glacial acetic acid . Therefore, both biological and chemical environmental factors play a role in the action of 1-Adamantanol.
Propriétés
IUPAC Name |
adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNJDMHDJRNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227620 | |
| Record name | 1-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanol | |
CAS RN |
768-95-6 | |
| Record name | 1-Adamantanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ADAMANTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

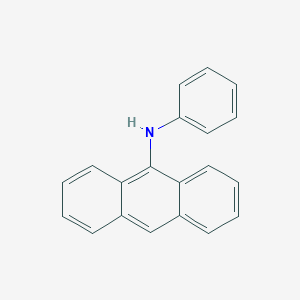
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
